molecular formula C10H12BrNO2 B13843711 4-(6-Bromopyridin-2-yl)oxan-4-ol

4-(6-Bromopyridin-2-yl)oxan-4-ol

Katalognummer: B13843711
Molekulargewicht: 258.11 g/mol
InChI-Schlüssel: BPRABHIHYAORLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-Bromopyridin-2-yl)oxan-4-ol is a chemical compound with the molecular formula C10H12BrNO2 It is a derivative of pyridine, featuring a bromine atom at the 6th position of the pyridine ring and an oxan-4-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-bromopyridine with tetrahydro-2H-pyran-4-ol under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled reaction environments.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(6-Bromopyridin-2-yl)oxan-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding pyridine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products:

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Pyridine derivatives without the bromine atom.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(6-Bromopyridin-2-yl)oxan-4-ol has several applications in scientific research:

Wirkmechanismus

The exact mechanism of action of 4-(6-Bromopyridin-2-yl)oxan-4-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-(6-Bromopyridin-2-yl)oxan-4-ol is unique due to its specific substitution pattern and the presence of the oxan-4-ol group, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C10H12BrNO2

Molekulargewicht

258.11 g/mol

IUPAC-Name

4-(6-bromopyridin-2-yl)oxan-4-ol

InChI

InChI=1S/C10H12BrNO2/c11-9-3-1-2-8(12-9)10(13)4-6-14-7-5-10/h1-3,13H,4-7H2

InChI-Schlüssel

BPRABHIHYAORLF-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1(C2=NC(=CC=C2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.